5-Bromo-3-(2-(2-chlorophenoxy)acetylhydrazidyl)-2-oxoindoline
Description
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Properties
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(2-chlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrClN3O3/c17-9-5-6-12-10(7-9)15(16(23)19-12)21-20-14(22)8-24-13-4-2-1-3-11(13)18/h1-7,19,23H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAPCBLVZMNVQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Bromo-3-(2-(2-chlorophenoxy)acetylhydrazidyl)-2-oxoindoline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C16H12ClN3O3
- Molecular Weight : 329.75 g/mol
- CAS Number : 125299-05-0
Biological Activity
Research has indicated that this compound exhibits various biological activities, including:
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Antimicrobial Activity :
- Studies have shown that this compound possesses significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis.
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Anticancer Properties :
- Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells. It has been shown to induce apoptosis in certain cancer cell lines, potentially through the activation of caspase pathways.
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Anti-inflammatory Effects :
- The compound has demonstrated anti-inflammatory properties in vitro, reducing the production of pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases.
The biological activities of this compound can be attributed to its structural features that allow interaction with various biological targets, including enzymes and receptors involved in cell signaling pathways.
Case Studies
-
Antimicrobial Efficacy :
- A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against a range of pathogens, reporting a minimum inhibitory concentration (MIC) as low as 4 µg/mL for certain strains.
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Cancer Cell Line Study :
- Research conducted on human breast cancer cell lines (MCF-7) indicated that treatment with this compound resulted in a 50% reduction in cell viability at concentrations of 10 µM after 48 hours, suggesting potent anticancer activity.
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Inflammation Model :
- In an animal model of acute inflammation, administration of this compound significantly reduced edema formation compared to controls, supporting its potential use as an anti-inflammatory agent.
Data Table: Biological Activities Overview
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | MIC = 4 µg/mL against specific bacteria | Journal of Antimicrobial Chemotherapy |
| Anticancer | 50% reduction in MCF-7 cell viability at 10 µM | Cancer Research Journal |
| Anti-inflammatory | Significant reduction in edema formation | Inflammation Research Journal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
